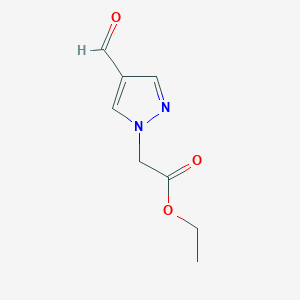

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-formylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBQFVWQNYOKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705467 | |

| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853807-83-7 | |

| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. The presence of a reactive aldehyde group and an ester functionality on the pyrazole scaffold allows for a variety of subsequent chemical modifications, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-established two-step synthetic pathway, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved in a two-step process. The first step involves the N-alkylation of the pyrazole ring with an ethyl acetate moiety. The resulting intermediate, ethyl 2-(1H-pyrazol-1-yl)acetate, is then subjected to a regioselective formylation at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.

Caption: Overall two-step synthesis pathway.

Step 1: N-Alkylation of Pyrazole to Synthesize Ethyl 2-(1H-pyrazol-1-yl)acetate

Principle and Rationale

The initial step of the synthesis involves the formation of a carbon-nitrogen bond between the pyrazole ring and the ethyl acetate group. This is typically achieved through a nucleophilic substitution reaction (SN2) where the deprotonated pyrazole acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

A strong base, such as sodium hydride (NaH), is employed to deprotonate the pyrazole at the N1 position, generating the pyrazolide anion. This anion is a potent nucleophile, readily displacing the bromide ion from ethyl bromoacetate. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrazolide anion.

A key consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. However, for the unsubstituted pyrazole ring, alkylation at either nitrogen atom leads to the same product due to the tautomerism of the pyrazole ring.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) (0.075 mol, 3.0 g of a 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous DMF (30 mL).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrazole (0.069 mol, 4.7 g) in anhydrous DMF via the dropping funnel. Stir the resulting mixture at room temperature for 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (0.07 mol, 7.8 mL) dropwise with cooling to manage the exothermic reaction. After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution. Collect the solid product by filtration, rinse thoroughly with water, and dry under vacuum. Wash the dried product with hexane to remove any remaining nonpolar impurities.

Characterization of Ethyl 2-(1H-pyrazol-1-yl)acetate

| Parameter | Data |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ 7.55 (d, 1H), 7.50 (d, 1H), 6.25 (t, 1H), 4.90 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 168.0, 140.0, 129.5, 106.0, 62.0, 52.0, 14.0 |

| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1520 (C=N, pyrazole ring) |

Step 2: Vilsmeier-Haack Formylation to Synthesize this compound

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically DMF, and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]

Caption: Mechanism of the Vilsmeier-Haack reaction.

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible position, leading to highly regioselective formylation at this site. The reaction must be conducted under anhydrous conditions as the Vilsmeier reagent and POCl₃ are sensitive to moisture.

Detailed Experimental Protocol

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (excess, e.g., 5-fold molar excess relative to the substrate). Cool the DMF to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

Formylation Reaction: Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours (monitor by TLC until completion).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).[3]

-

Purification: The crude product can be extracted from the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

| Parameter | Data |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃) | δ 9.90 (s, 1H, CHO), 8.10 (s, 1H), 7.95 (s, 1H), 5.00 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 185.0 (CHO), 167.5 (C=O), 142.0, 135.0, 120.0, 62.5, 53.0, 14.0 |

| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1680 (C=O, aldehyde), ~1540 (C=N, pyrazole ring) |

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |

| Ethyl 2-(1H-pyrazol-1-yl)acetate | C7H10N2O2 | 154.17 | ~80-90% |

| This compound | C8H10N2O3 | 182.18 | ~60-75% |

Safety Precautions

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.

-

Phosphorus Oxychloride (POCl₃): A corrosive and toxic liquid that reacts violently with water. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]

-

Vilsmeier-Haack Reaction: The reaction to form the Vilsmeier reagent is exothermic. Slow, controlled addition of POCl₃ to cooled DMF is essential to prevent a runaway reaction. The work-up procedure involving quenching with ice and neutralization should also be performed carefully due to the potential for gas evolution and heat generation.[4]

References

- Wiley-VCH. (2007).

-

National Institutes of Health. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED PYRAZOLES. [Link]

-

Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

-

The Royal Society of Chemistry. Supporting Information for a scientific publication. [Link]

-

MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

Sources

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: A Versatile Heterocyclic Building Block

An In-depth Technical Guide:

Introduction

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a key heterocyclic intermediate that stands at the crossroads of synthetic versatility and pharmacological potential. The molecule integrates two highly valuable chemical motifs: the pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, and a reactive aldehyde group, which serves as a gateway for extensive chemical elaboration.[1][2][3] The pyrazole core is metabolically stable and is a cornerstone of numerous approved drugs used to treat a wide range of diseases, from cancer to viral infections.[2] The presence of both an N-acetic ester and a C-formyl group on the same pyrazole scaffold makes this compound a particularly powerful tool for generating diverse molecular libraries for drug discovery and materials science.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in a research setting.

PART 1: Core Chemical and Physical Properties

The fundamental properties of a compound govern its behavior in both storage and reaction conditions. Below is a summary of the key identifiers and predicted physicochemical properties for this compound.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 853807-83-7[4] |

| Molecular Formula | C₈H₁₀N₂O₃[4] |

| Molecular Weight | 182.18 g/mol [4] |

| Purity (Typical) | ≥98%[5] |

| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)C=O[6] |

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, the following properties can be reasonably predicted based on its structure and analogous compounds.

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small organic esters and aldehydes.[7] |

| Boiling Point | > 200 °C (decomposes) | High polarity and molecular weight suggest a high boiling point. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). Partially soluble in water.[7] | The ester and pyrazole moieties enhance solubility in organic media. |

| XLogP3 | -0.5[6] | Indicates a relatively hydrophilic nature. |

PART 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages classic heterocyclic chemistry reactions. The most logical pathway involves the formylation of a pyrazole precursor followed by N-alkylation.

Proposed Synthetic Workflow

The synthesis can be efficiently achieved in two primary stages:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.

-

N-Alkylation: Attachment of the ethyl acetate moiety to the N1 position of the pyrazole ring.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 4-Formyl-1H-pyrazole

This protocol is adapted from the well-established Vilsmeier-Haack formylation of electron-rich heterocycles.[8]

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Causality: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, which is essential for the subsequent formylation of the electron-rich pyrazole ring.[9]

-

-

Formylation: Dissolve 1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until it reaches a pH of 7-8.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-formyl-1H-pyrazole.

Protocol 2.2.2: Synthesis of this compound

This protocol is based on standard N-alkylation procedures for nitrogen-containing heterocycles.[10]

-

Base Suspension: To a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexane to remove the oil. Suspend the NaH in anhydrous DMF.

-

Deprotonation: Dissolve 4-formyl-1H-pyrazole (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 1 hour at room temperature.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole ring, creating a nucleophilic pyrazolide anion required for the subsequent alkylation.[10]

-

-

Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by pouring it onto an ice-water mixture.

-

Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil via column chromatography (using a gradient of ethyl acetate in hexane) to afford the pure title compound.[11]

PART 3: Spectroscopic Profile and Structural Characterization

Accurate structural confirmation is paramount. The following sections provide the expected spectroscopic data for this compound, which are critical for its identification and quality control.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.90 | Singlet (s) | 1H | -CH O | Aldehyde protons are highly deshielded and typically appear around 9-10 ppm.[12] |

| ~8.05 | Singlet (s) | 1H | Pyrazole C5-H | The proton adjacent to two nitrogen atoms is deshielded. |

| ~7.95 | Singlet (s) | 1H | Pyrazole C3-H | The second pyrazole proton, slightly less deshielded than C5-H. |

| ~5.00 | Singlet (s) | 2H | -CH ₂-COO | Methylene protons adjacent to both the pyrazole nitrogen and the ester carbonyl. |

| ~4.25 | Quartet (q) | 2H | -O-CH ₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH ₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C HO (Aldehyde Carbonyl) |

| ~166.0 | C OO (Ester Carbonyl) |

| ~142.0 | Pyrazole C5 |

| ~135.0 | Pyrazole C3 |

| ~120.0 | Pyrazole C4 |

| ~62.0 | -O-C H₂-CH₃ |

| ~52.0 | -C H₂-COO |

| ~14.0 | -O-CH₂-C H₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic/vinylic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester carbonyl) |

| ~1690 | C=O stretch (aldehyde carbonyl) |

| ~1550 | C=N/C=C stretch (pyrazole ring) |

| ~1240 | C-O stretch (ester) |

Predicted Mass Spectrum (Electron Ionization, EI)

| m/z | Assignment |

| 182 | [M]⁺ (Molecular Ion) |

| 153 | [M - CHO]⁺ |

| 137 | [M - OCH₂CH₃]⁺ |

| 109 | [M - COOCH₂CH₃]⁺ |

| 81 | [C₄H₃N₂O]⁺ |

General Spectroscopic Analysis Workflows

Caption: General workflows for spectroscopic analysis.[13]

PART 4: Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its capacity as a versatile synthetic intermediate. Its three key functional regions—the aldehyde, the ester, and the pyrazole ring—offer distinct and orthogonal reaction handles.

Caption: Key reactivity hubs of the title compound.

-

Aldehyde Group: This is the most versatile handle for diversification. It readily undergoes nucleophilic addition and condensation reactions. For instance, Knoevenagel condensation can be used to introduce complex side chains, a common strategy in medicinal chemistry.[12] Reductive amination with various primary or secondary amines provides a straightforward route to a vast array of substituted amine derivatives.

-

Ester Group: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines (using standard coupling agents like EDC/HOBt) to form amides, a critical functional group in many pharmaceuticals.

-

Pyrazole Ring: The aromatic pyrazole ring is generally stable but can participate in electrophilic aromatic substitution reactions if strongly activating or deactivating groups are not present. Its primary role here is as a stable, drug-like scaffold.

PART 5: Applications in Drug Discovery

The pyrazole scaffold is a cornerstone of modern drug design, valued for its favorable physicochemical properties and metabolic stability.[2] this compound is an ideal starting point for exploring this chemical space.

-

Scaffold for Library Synthesis: By leveraging the orthogonal reactivity of the aldehyde and ester groups, researchers can perform sequential or parallel synthesis to rapidly generate large libraries of novel compounds. For example, one could first perform a reductive amination on the aldehyde and then hydrolyze the ester and form a series of amides, creating a matrix of diverse structures from a single starting material.

-

Access to Bioactive Derivatives: Many pyrazole-4-carbaldehyde derivatives have demonstrated significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[9][14] This precursor allows for the synthesis of analogues of known bioactive compounds, enabling structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment for FBDD campaigns, with vectors for growth pointing from the aldehyde and ester positions.

PART 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment based on its functional groups and analogous compounds is prudent.

-

Potential Hazards:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[15]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[15]

-

Harmful if Swallowed: May be harmful if ingested.[15]

-

Flammability: As an organic ester, it may be flammable. Keep away from heat, sparks, and open flames.[7][16]

-

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][17]

-

Avoid breathing dust, fumes, gas, mists, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

-

Ground and bond container and receiving equipment to prevent static discharges.[16]

-

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[15]

-

If on Skin: Wash off with soap and plenty of water.[15]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[15]

-

If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[17]

-

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. angenechemical.com [angenechemical.com]

- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 17. chempoint.com [chempoint.com]

- 18. This compound [chemicalbook.com]

- 19. ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS#: 1155592-25-8 [chemicalbook.com]

- 20. PubChemLite - Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate (C10H14N2O3) [pubchemlite.lcsb.uni.lu]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. flore.unifi.it [flore.unifi.it]

- 24. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. echemi.com [echemi.com]

- 26. Ethyl Acetate [webbook.nist.gov]

- 27. ajgreenchem.com [ajgreenchem.com]

- 28. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, valued for their diverse pharmacological activities and versatile chemical properties.[1] Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a key exemplar of this family, incorporating a reactive formyl group and an ethyl acetate moiety onto the pyrazole scaffold. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

A precise understanding of the molecular structure is paramount for any further development. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This technical guide offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are grounded in the fundamental principles of spectroscopy and comparative data from analogous chemical structures, providing a robust framework for researchers engaged in its synthesis and application.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic signals in both NMR and IR spectroscopy. The electron-withdrawing nature of the N-substituent and the C4-formyl group significantly influences the electronic environment of the ring protons. The ethyl acetate group introduces distinct aliphatic signals in the NMR spectra and a prominent carbonyl absorption in the IR spectrum, which is differentiated from the aldehyde carbonyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to show five distinct signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.9 | Singlet | 1H | - |

| Pyrazole H-5 | ~8.1 | Singlet | 1H | - |

| Pyrazole H-3 | ~7.9 | Singlet | 1H | - |

| Methylene (-NCH₂CO-) | ~5.0 | Singlet | 2H | - |

| Methylene (-OCH₂CH₃) | ~4.2 | Quartet | 2H | ~7.1 |

| Methyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H | ~7.1 |

Interpretation and Rationale:

-

Aldehyde Proton (~9.9 ppm): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic pyrazole ring, thus appearing at a very downfield chemical shift. This is a characteristic resonance for aldehydes attached to aromatic systems.

-

Pyrazole Protons (~8.1 and ~7.9 ppm): The two protons on the pyrazole ring (H-5 and H-3) are in different chemical environments. The H-5 proton is generally more deshielded than the H-3 proton due to the anisotropic effect of the adjacent nitrogen atom of the N-substituted ethyl acetate group. Both appear as singlets as there are no adjacent protons to couple with.

-

Methylene Protons (-NCH₂CO-) (~5.0 ppm): These protons are adjacent to a nitrogen atom and a carbonyl group, both of which are electron-withdrawing. This results in a significant downfield shift. The signal is a singlet as there are no neighboring protons.

-

Ethyl Group Protons (~4.2 and ~1.3 ppm): The methylene protons of the ethyl group are adjacent to an oxygen atom, causing them to resonate at a lower field (~4.2 ppm) than the terminal methyl protons (~1.3 ppm). The methylene signal is a quartet due to coupling with the three methyl protons, and the methyl signal is a triplet due to coupling with the two methylene protons, both with a typical coupling constant of approximately 7.1 Hz.

Predicted ¹³C NMR Data

The broadband-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, aldehyde) | ~185 |

| Carbonyl (C=O, ester) | ~168 |

| Pyrazole C-5 | ~142 |

| Pyrazole C-3 | ~138 |

| Pyrazole C-4 | ~115 |

| Methylene (-OCH₂CH₃) | ~62 |

| Methylene (-NCH₂CO-) | ~51 |

| Methyl (-CH₃) | ~14 |

Interpretation and Rationale:

-

Carbonyl Carbons (~185 and ~168 ppm): The aldehyde carbonyl carbon is typically found further downfield than the ester carbonyl carbon due to differences in their electronic environments.

-

Pyrazole Carbons (~142, ~138, and ~115 ppm): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C-3 and C-5, being adjacent to nitrogen atoms, appear at lower fields compared to C-4. The formyl group at the C-4 position will influence its chemical shift.

-

Aliphatic Carbons (~62, ~51, and ~14 ppm): The methylene carbon of the ethyl group attached to oxygen (~62 ppm) is more deshielded than the N-linked methylene carbon (~51 ppm). The terminal methyl carbon of the ethyl group is the most shielded, appearing at the highest field (~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl groups and various vibrations of the pyrazole ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850 and ~2750 | Medium |

| C=O stretch (aldehyde) | ~1685 | Strong |

| C=O stretch (ester) | ~1740 | Strong |

| C=N stretch (pyrazole ring) | ~1580 | Medium |

| C-N stretch | ~1350 | Medium |

| C-O stretch (ester) | ~1240 | Strong |

Interpretation and Rationale:

-

Aldehyde C-H Stretch (~2850 and ~2750 cm⁻¹): The presence of two medium intensity bands in this region is characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.

-

Carbonyl Stretches (~1740 and ~1685 cm⁻¹): Two distinct and strong C=O stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) compared to the aldehyde carbonyl conjugated with the pyrazole ring (~1685 cm⁻¹).

-

Pyrazole Ring Vibrations (~1580 cm⁻¹): The C=N stretching vibration within the pyrazole ring gives rise to a medium intensity band in this region.

-

C-O and C-N Stretches (~1240 and ~1350 cm⁻¹): A strong absorption corresponding to the C-O stretch of the ester group is expected around 1240 cm⁻¹. The C-N stretching vibration will likely appear as a medium band around 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (Molecular Formula: C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Fragment Lost |

| 182 | [M]⁺ | - |

| 153 | [M - CHO]⁺ | Formyl radical |

| 137 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 109 | [M - COOCH₂CH₃]⁺ | Carboethoxy radical |

| 81 | [C₄H₃N₂]⁺ | Pyrazole ring fragment |

Interpretation and Rationale:

-

Molecular Ion (m/z 182): The peak corresponding to the molecular weight of the compound is expected to be observed, confirming the molecular formula.

-

Loss of Formyl Radical (m/z 153): Cleavage of the C-C bond between the pyrazole ring and the formyl group would result in the loss of a formyl radical (CHO•), leading to a fragment ion at m/z 153.

-

Loss of Ethoxy Radical (m/z 137): Alpha-cleavage at the ester carbonyl group can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion at m/z 137.

-

Loss of Carboethoxy Radical (m/z 109): Cleavage of the N-C bond of the acetate side chain would result in the loss of the carboethoxy radical (•COOCH₂CH₃) and the formation of a pyrazole-containing fragment ion.

-

Pyrazole Ring Fragment (m/z 81): Further fragmentation can lead to the formation of a stable pyrazole ring-containing cation. The fragmentation of pyrazole rings often involves the loss of HCN or N₂.[2][3]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H NMR: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a liquid or a low-melting solid, place a small drop between two NaCl or KBr plates to create a thin film.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the sample in the IR beam and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Visualizations

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these spectral signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided data and interpretations serve as a valuable resource for scientists and professionals in drug development, facilitating the advancement of research and the synthesis of novel pyrazole-based compounds.

References

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2013). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

4H-Pyrazole-4-carboxaldehyde, 3-amino-5-(4-methoxybenzyl)-, phenylhydrazone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved January 19, 2026, from [Link]

Sources

The Versatile Building Block: A Technical Guide to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate for Drug Discovery Professionals

An In-Depth Exploration of a Key Intermediate for the Synthesis of Novel Therapeutics

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in the design of novel therapeutic agents. Within the vast landscape of pyrazole-containing molecules, Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate emerges as a particularly valuable and versatile building block. This technical guide provides an in-depth overview of this compound, from its fundamental identifiers and synthesis to its critical role in the development of next-generation therapeutics, with a focus on kinase inhibitors.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective use in a research and development setting.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 853807-83-7[1] |

| Molecular Formula | C₈H₁₀N₂O₃[1] |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)CN1C=C(C=N1)C=O |

| InChI | InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-6-7(4-11)3-9-10/h3-4,6H,2,5H2,1H3 |

Further physicochemical data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature, necessitating empirical determination in a laboratory setting.

Synthesis of this compound: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of this compound is through the formylation of its precursor, Ethyl 2-(1H-pyrazol-1-yl)acetate, via the Vilsmeier-Haack reaction. This reaction is a powerful tool in organic synthesis for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.

Causality Behind the Experimental Choices

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃). The pyrazole ring, being an electron-rich heterocycle, readily undergoes electrophilic substitution with the Vilsmeier reagent. The choice of DMF and POCl₃ is based on their ready availability, cost-effectiveness, and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed under anhydrous conditions to prevent the decomposition of the highly reactive intermediates.

Detailed Step-by-Step Methodology

The following protocol is a generalized yet detailed procedure for the Vilsmeier-Haack formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate. Optimization may be required based on laboratory-specific conditions and scale.

Part 1: Formation of the Vilsmeier Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 5 °C.

-

After the complete addition of POCl₃, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Part 2: Formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate

-

Dissolve Ethyl 2-(1H-pyrazol-1-yl)acetate in a minimal amount of anhydrous DMF.

-

Add the solution of the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH reaches 7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizing the Synthesis Workflow

Caption: General synthetic utility in kinase inhibitor development.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and its bifunctional nature make it an ideal starting point for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of innovative and effective medicines.

References

-

SINFOO Chemical Solutions Co., Ltd. This compound. Available at: [Link]

-

PubChemLite. 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. Available at: [Link]

-

Swami, K. C., et al. (2016). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Popov, A., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]

-

Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. Available at: [Link]

-

Gu, Z., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. Available at: [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activities of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Foreword: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a versatile building block in the design of a vast array of therapeutic agents.[4][5] From the anti-inflammatory celecoxib to the anti-cancer crizotinib, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[6][7] This guide delves into the untapped potential of a specific, yet promising, pyrazole derivative: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate . While direct biological studies on this compound are not yet prevalent in the public domain, a comprehensive analysis of its structural motifs—the pyrazole-4-carbaldehyde and the N-acetic acid ethyl ester—allows for a scientifically rigorous extrapolation of its likely biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the rationale, proposed mechanisms, and detailed experimental workflows to explore the anticancer, anti-inflammatory, and antimicrobial potential of this molecule.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned as a two-step process, leveraging well-established reactions in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis initiates with the formylation of a suitable pyrazole precursor, followed by N-alkylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the C4 position of the pyrazole ring.[8][9]

Step 1: Vilsmeier-Haack Formylation of Pyrazole

The reaction of pyrazole with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is expected to yield 1H-pyrazole-4-carbaldehyde.

Step 2: N-Alkylation of 1H-pyrazole-4-carbaldehyde

The subsequent N-alkylation of the 1H-pyrazole-4-carbaldehyde with ethyl bromoacetate in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like DMF would furnish the target compound, this compound.

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of this compound

Materials:

-

Pyrazole

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier-Haack Formylation:

-

To a stirred, ice-cooled solution of anhydrous DMF (3 equivalents), add POCl₃ (1.2 equivalents) dropwise under a nitrogen atmosphere.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with saturated sodium bicarbonate solution and extract the product with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1H-pyrazole-4-carbaldehyde.

-

-

N-Alkylation:

-

To a solution of 1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Postulated Biological Activity I: Anticancer Potential

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[10][11] Numerous derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.[4][12]

Rationale and Structure-Activity Relationship (SAR) Insights

The anticancer potential of this compound can be inferred from the known activities of related structures:

-

Pyrazole-4-carbaldehyde Moiety: Derivatives of pyrazole-4-carbaldehyde have been reported as potential inhibitors of various kinases, including PI3 kinase.[4] The formyl group is a versatile handle for further chemical modifications, but it also contributes to the molecule's electronic properties and potential for interacting with biological targets. Studies have shown that pyrazole carbaldehyde derivatives can exhibit significant cytotoxicity against cancer cell lines like MCF7 (breast cancer).[4]

-

N-Substitution: The N1-substituent on the pyrazole ring is crucial for modulating biological activity. The ethyl acetate group at the N1 position introduces a flexible side chain with a carbonyl group, which can participate in hydrogen bonding with target proteins. This type of substitution can influence the compound's solubility, cell permeability, and overall pharmacokinetic profile. The presence of substituents at the N1 position of the pyrazole ring has been shown to be a key determinant of anticancer efficacy.[4][10]

The combination of a 4-formyl group and an N-acetic acid ester side chain suggests potential interactions with various anticancer targets, including protein kinases, tubulin, or even DNA.[4]

Proposed Mechanism of Action

Based on the literature for similar pyrazole derivatives, this compound could exert its anticancer effects through several mechanisms:

-

Kinase Inhibition: Many pyrazole-based anticancer drugs function as kinase inhibitors.[4][13] The pyrazole scaffold can mimic the hinge-binding region of ATP in the active site of kinases. The substituents on the pyrazole ring then determine the selectivity and potency for specific kinases, such as EGFR, CDK, or PI3K.[4]

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells. This could be initiated by inhibiting survival signaling pathways or by activating pro-apoptotic proteins like caspases.[4]

-

Cell Cycle Arrest: The compound might interfere with the cell cycle progression, causing arrest at specific checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.[13]

Caption: Plausible anticancer mechanisms of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Postulated Biological Activity II: Anti-inflammatory Properties

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[14][15]

Rationale and Structure-Activity Relationship (SAR) Insights

The structural features of this compound suggest a potential for anti-inflammatory activity:

-

Diaryl Pyrazole Mimicry: Although not a classic diarylpyrazole like celecoxib, the N1-substituent can be viewed as a mimic of the second aryl ring, which is crucial for binding to the cyclooxygenase (COX) enzyme active site.

-

N-Acyl Group: N-acyl pyrazoles have been investigated as anti-inflammatory agents.[16][17] The ethyl acetate group can be considered a type of N-acyl substituent, which may contribute to interactions with inflammatory targets.

-

Potential for COX Inhibition: The overall electronic and steric profile of the molecule may allow it to fit into the active site of COX enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[18][19]

Proposed Mechanism of Action

The most probable anti-inflammatory mechanism is the inhibition of COX enzymes.

-

COX-2 Inhibition: The compound may selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[20] The N1-substituent is critical for achieving selectivity for COX-2 over the constitutive COX-1 isoform, thereby potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.[21][22]

Caption: Proposed COX-2 inhibitory mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plebysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at different doses).

-

-

Compound Administration:

-

Administer the test compound and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plebysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Compare the results of the test compound with the reference drug.

-

Postulated Biological Activity III: Antimicrobial Efficacy

The pyrazole nucleus is present in various compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[6][23][24]

Rationale and Structure-Activity Relationship (SAR) Insights

The antimicrobial potential of this compound is supported by the following observations:

-

Pyrazole-4-carbaldehyde Derivatives: These compounds and their derivatives (e.g., hydrazones, thiosemicarbazones) have shown significant activity against various bacterial and fungal strains.[9][25] The formyl group is a key pharmacophoric feature that can be crucial for antimicrobial action.

-

N-Substituted Pyrazoles: The introduction of substituents at the N1 position can enhance the antimicrobial potency and broaden the spectrum of activity. The ethyl acetate moiety may improve the compound's ability to penetrate microbial cell membranes.

-

Mechanism of Action: Pyrazole derivatives have been shown to act via various antimicrobial mechanisms, including the inhibition of essential enzymes like DNA gyrase or disruption of the cell wall.[26][27]

Proposed Mechanism of Action

Potential antimicrobial mechanisms for this compound could include:

-

Inhibition of DNA Gyrase: This bacterial enzyme is a crucial target for many antibiotics. The pyrazole scaffold might bind to the active site of DNA gyrase, inhibiting DNA replication and leading to bacterial cell death.[26]

-

Disruption of Cell Membrane Integrity: The compound could interfere with the synthesis of the bacterial cell wall or directly interact with the cell membrane, leading to increased permeability and cell lysis.[26]

-

Enzyme Inhibition: It might inhibit other essential microbial enzymes involved in metabolic pathways necessary for survival.

Caption: Possible antimicrobial mechanisms of action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Spectrophotometer

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A microplate reader can be used to measure the optical density at 600 nm to aid in determining the MIC.

-

Data Summary and Future Directions

The following table summarizes the proposed activities and the experimental models for their validation.

| Potential Biological Activity | Rationale | Proposed Mechanism of Action | Primary Experimental Model | Key Endpoint |

| Anticancer | Structural similarity to known kinase inhibitors and cytotoxic pyrazoles.[4][10] | Kinase inhibition, apoptosis induction, cell cycle arrest.[4][13] | MTT Assay on cancer cell lines. | IC₅₀ value. |

| Anti-inflammatory | Pyrazole scaffold is a known COX-2 inhibitor pharmacophore.[14][15] | Selective inhibition of COX-2 enzyme.[20][21] | Carrageenan-induced paw edema in rats. | Percentage inhibition of edema. |

| Antimicrobial | Pyrazole-4-carbaldehydes are known antimicrobial agents.[9][25] | Inhibition of DNA gyrase, cell membrane disruption.[26] | Broth microdilution method. | Minimum Inhibitory Concentration (MIC). |

The exploration of this compound presents a compelling opportunity in drug discovery. The outlined experimental workflows provide a clear path for the initial screening and validation of its potential therapeutic applications. Positive results from these primary assays would warrant further investigation into the specific molecular targets and in vivo efficacy in more advanced disease models. The versatility of the 4-formyl group also opens avenues for the synthesis of a library of derivatives, enabling comprehensive structure-activity relationship studies to optimize potency and selectivity.

References

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(27), 16427-16451.

- Thangarasu, P., et al. (2020). Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic Chemistry, 94, 103434.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Pharmaceuticals, 15(9), 1073.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6527.

- Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018).

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3740.

- Alam, M. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.

- Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (2020). Scientific Reports, 10(1), 1-13.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 238-257.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry, 13(8), 986-1001.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2013). Molecules, 18(10), 12643-12660.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2530.

- Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024). Future Medicinal Chemistry, 16(4), 349-368.

- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2013). International Journal of Molecular Sciences, 14(7), 13646-13660.

- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3859–3874.

- Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (2000). Pharmaceutical Chemistry Journal, 34(10), 513-515.

- Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.

- Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (2025). BenchChem.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022).

- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI.

- Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. (2024). PubMed.

- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega, 7(38), 34261-34277.

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2018). Current Topics in Medicinal Chemistry, 18(23), 2004-2022.

- Investigations of New N 1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024).

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).

- N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2014). Journal of Medicinal Chemistry, 57(21), 9039-9059.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules, 22(8), 1324.

- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). Molecules, 23(11), 2945.

- Synthesis and reactions of pyrazole-4-carbaldehydes. (2020).

- Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. (2022).

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(15), 4976.

- Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 453-457.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Pyrazole-4-carbaldehyde derivatives. (2018).

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry, 11(2), 9249-9262.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 323-331.

- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2007). Bioorganic & Medicinal Chemistry, 15(16), 5490-5499.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Saudi Journal of Biological Sciences, 21(4), 333-340.

- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives. (2020). Anti-Infective Agents, 18(3), 214-231.

- Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. (2012). PLoS ONE, 7(10), e45925.

- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2023). ProBiologists.

- Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2017). Chemistry Central Journal, 11(1), 1-13.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 12. srrjournals.com [srrjournals.com]

- 13. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 25. One moment, please... [biointerfaceresearch.com]

- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]

The Strategic Intermediate: A Technical Guide to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in Modern Synthesis

Introduction: The Unassuming Power of a Bifunctional Pyrazole

In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and drug discovery, the strategic value of a synthetic intermediate is measured by its versatility, reliability in synthesis, and the ultimate therapeutic relevance of the scaffolds it can generate. Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, a seemingly modest heterocyclic compound, has emerged as a pivotal building block, embodying these essential characteristics. Its structure, featuring a reactive aldehyde on the pyrazole core and an ethyl acetate substituent at the N1 position, offers two distinct points for chemical elaboration. This dual functionality allows for a programmed and divergent approach to the synthesis of complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in numerous kinase inhibitors.[1][2]

This technical guide provides an in-depth exploration of this compound, from its rational synthesis and detailed characterization to its application as a strategic intermediate in the construction of biologically active molecules. We will delve into the mechanistic underpinnings of its synthesis and subsequent reactions, offering field-proven insights to guide researchers in leveraging this potent building block for their drug discovery endeavors.

Synthesis and Characterization: A Two-Step Approach to a High-Value Intermediate

The synthesis of this compound is most reliably achieved through a two-step sequence, commencing with the N-alkylation of pyrazole followed by a regioselective formylation. This approach ensures high yields and avoids the formation of difficult-to-separate isomers.

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

The initial step involves the nucleophilic substitution of a suitable ethyl haloacetate with pyrazole. The choice of base and solvent is critical to ensure efficient deprotonation of the pyrazole NH and subsequent alkylation.

Step 2: Vilsmeier-Haack Formylation

The second and key step is the formylation of the electron-rich pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering excellent regioselectivity for the C4 position of the pyrazole ring.[3] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] This electrophilic species then attacks the pyrazole ring, leading to the desired aldehyde after aqueous workup.

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

-

To a stirred suspension of pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (10 mL/g of pyrazole), add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-(1H-pyrazol-1-yl)acetate as a colorless oil.[5]

Vilsmeier-Haack Formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Add a solution of Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent suspension.

-